WEHI-539
描述
WEHI-539 是一种小分子抑制剂,专门针对抗凋亡蛋白 BCL-XL,它是 BCL-2 蛋白家族的成员。 这种化合物由沃尔特和伊丽莎霍尔医学研究所 (WEHI) 开发,并已显示出通过选择性结合 BCL-XL 在癌细胞中诱导细胞凋亡的巨大潜力 .
生化分析
Biochemical Properties
WEHI-539 is a potent inhibitor of the Bcl-XL protein, with an IC50 value of 1.1 nM . Bcl-XL is a member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. This compound binds to the BH3-binding groove of Bcl-XL, preventing it from interacting with pro-apoptotic proteins such as BAX and BAK . This interaction leads to the activation of the apoptotic pathway, resulting in cell death. The compound does not significantly affect other Bcl-2 family members, such as Bcl-2, Mcl-1, or Bcl-W, making it highly selective for Bcl-XL .
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, particularly those that are dependent on Bcl-XL for survival . The compound disrupts the interaction between Bcl-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway . This results in the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death . Additionally, this compound has been observed to enhance the cytotoxic effects of other chemotherapeutic agents, such as carboplatin, by promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the BH3-binding groove of Bcl-XL with high affinity (Kd = 0.6 nM) . This binding prevents Bcl-XL from sequestering pro-apoptotic proteins like BAX and BAK, which are essential for the initiation of apoptosis . By inhibiting Bcl-XL, this compound promotes the activation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases . This cascade of events ultimately results in programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has been shown to induce apoptosis within hours of treatment, with significant cell death observed within 24 hours . Long-term studies have demonstrated that this compound remains effective in inducing apoptosis over extended periods, although its stability and degradation in biological systems have not been extensively characterized . Additionally, the compound has been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their cytotoxic effects over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied at various dosages. The compound has been shown to induce apoptosis in a dose-dependent manner, with higher doses resulting in increased cell death . At very high doses, this compound has been observed to cause toxicity, particularly in tissues that are dependent on Bcl-XL for survival, such as platelets . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body . The specific enzymes involved in the metabolism of this compound have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a significant role . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in the mitochondria, where it exerts its apoptotic effects . Additionally, this compound has been shown to bind to plasma proteins, which may influence its distribution and bioavailability in vivo . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound is predominantly localized to the mitochondria, where it interacts with Bcl-XL to induce apoptosis . The compound’s targeting to the mitochondria is facilitated by its lipophilic nature, which allows it to readily cross the mitochondrial membrane . Once inside the mitochondria, this compound binds to the BH3-binding groove of Bcl-XL, preventing it from sequestering pro-apoptotic proteins and promoting the activation of the intrinsic apoptotic pathway . This subcellular localization is critical for the compound’s ability to induce programmed cell death .
准备方法
合成路线和反应条件: WEHI-539 的合成涉及多个步骤,从制备苯并噻唑腙骨架开始。主要步骤包括:
苯并噻唑核的形成: 这是通过 2-氨基苯硫酚与羧酸或其衍生物的缩合反应来实现的。
腙的形成: 然后将苯并噻唑核与肼衍生物反应,形成腙键。
工业生产方法: 尽管 this compound 的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准有机合成技术,例如缩合反应、柱层析纯化和结晶 .
反应类型:
氧化和还原: this compound 可以发生氧化和还原反应,特别是在腙键处。
取代: 该化合物可以参与取代反应,尤其是在苯并噻唑和噻唑环上。
常用试剂和条件:
氧化剂: 过氧化氢或其他过氧化物。
还原剂: 硼氢化钠或氢化铝锂。
取代试剂: 卤化剂,如溴或氯.
形成的主要产物:
氧化: 腙键的氧化衍生物。
还原: 腙键的还原形式。
取代: 苯并噻唑和噻唑环的卤代衍生物.
科学研究应用
化学: 用作工具化合物来研究 BCL-2 蛋白家族及其在细胞凋亡中的作用。
生物学: 用于研究以了解细胞死亡和生存的机制,尤其是在癌细胞中。
作用机制
WEHI-539 通过选择性地与 BCL-XL 蛋白结合,抑制其抗凋亡功能来发挥作用。这种结合会破坏 BCL-XL 与促凋亡蛋白之间的相互作用,从而导致内在凋亡途径的激活。 该化合物专门针对 BCL-XL 的 BH3 结构域,阻止其隔离促凋亡蛋白(如 BAX 和 BAK),从而促进癌细胞的死亡 .
类似化合物:
纳维托克拉克 (ABT-263): 另一种 BCL-2 家族抑制剂,靶向 BCL-2 和 BCL-XL,但与 this compound 相比,其活性范围更广.
ABT-199 (维奈托克拉克): 选择性地抑制 BCL-2,但不抑制 BCL-XL,这与 this compound 不同.
A-1155463: 一种与 this compound 相似的化合物,但对 BCL-XL 具有更高的选择性和效力.
This compound 的独特性: this compound 的独特性在于它对 BCL-XL 的高选择性,优于其他 BCL-2 家族蛋白。 这种选择性最大限度地减少了脱靶效应,使其成为研究 BCL-XL 在细胞凋亡和癌症中的具体作用的宝贵工具 .
相似化合物的比较
Navitoclax (ABT-263): Another BCL-2 family inhibitor that targets both BCL-2 and BCL-XL but has a broader spectrum of activity compared to WEHI-539.
ABT-199 (Venetoclax): Selectively inhibits BCL-2 but not BCL-XL, making it different from this compound.
A-1155463: A compound similar to this compound but with improved selectivity and potency for BCL-XL.
Uniqueness of this compound: this compound is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins. This selectivity minimizes off-target effects and makes it a valuable tool for studying the specific role of BCL-XL in apoptosis and cancer .
属性
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWZKPAXZBYEH-JWHWKPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744277 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431866-33-9 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。